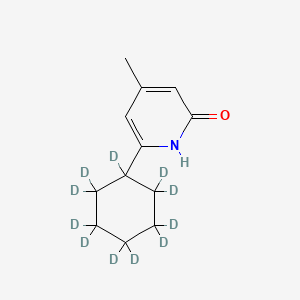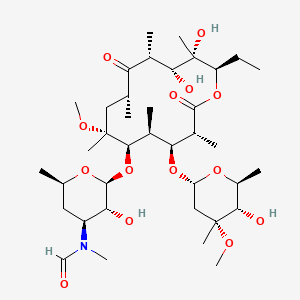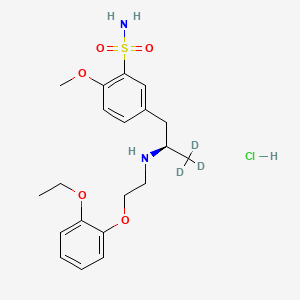![molecular formula C6H7N3O2 B589553 Acide 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique CAS No. 126352-85-0](/img/structure/B589553.png)
Acide 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a synthetic organic compound . Its structure consists of a pyrazole ring. The IUPAC name for this compound is 2,3-dihydro-1H-imidazo[1,2-b]pyrazole .
Synthesis Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom.Chemical Reactions Analysis
The mono-functionalized products of type 7 were submitted to a selective magnesiation at the 3-position using TMPMgCl·LiCl (8, 1.5 equiv., -20 °C, 2 h) in THF .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 109.13 . The storage temperature is recommended to be between 2-8°C, and it should be kept in a dark place .Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés de l'imidazole sont connus pour leurs propriétés antimicrobiennes. La structure de l'acide 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylique permet la synthèse de composés qui peuvent être puissants contre une variété de pathogènes microbiens. Par exemple, des modifications de ce composé ont montré des activités antibactériennes et antifongiques, qui sont cruciales dans le développement de nouveaux antibiotiques et antifongiques .
Thérapeutiques Anticancéreux
Le cycle imidazole est une caractéristique commune de nombreux médicaments anticancéreux. Les dérivés de l'this compound ont été explorés pour leurs effets antiprolifératifs, en particulier dans le traitement du mélanome. La recherche a montré que certaines modifications peuvent conduire à des composés qui inhibent la croissance des cellules cancéreuses, offrant une approche prometteuse pour le développement de nouveaux traitements contre le cancer .
Efficacité Chimiothérapeutique
Des études ont indiqué que certains composés imidazole-pyrazole peuvent inhiber sélectivement la prolifération des cellules tumorales tout en épargnant les cellules normales. Cette réponse différentielle est bénéfique pour maximiser l'efficacité chimiothérapeutique, en particulier dans la chimiothérapie programmée avec des agents cycle-spécifiques .
Applications Anti-inflammatoires et Analgésiques
Le noyau imidazole est présent dans divers médicaments anti-inflammatoires et analgésiques. Les dérivés de notre composé d'intérêt ont le potentiel d'être développés en médicaments pouvant soulager la douleur et réduire l'inflammation, contribuant au traitement de pathologies comme l'arthrite .
Agents Antiviraux et Antiparasitaires
Des composés contenant de l'imidazole ont été rapportés comme présentant des activités antivirales et antiparasitaires. Cela fait des dérivés de l'this compound des candidats pour le développement de nouveaux médicaments pour lutter contre les infections virales et les maladies parasitaires .
Thérapeutiques Gastro-intestinales
Le cycle imidazole est un élément clé des médicaments utilisés pour traiter les troubles gastro-intestinaux, tels que les ulcères peptiques. En modifiant la molécule d'this compound, il peut être possible de synthétiser de nouveaux composés qui peuvent agir comme des agents anti-ulcéreux efficaces .
Mécanisme D'action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
This suggests that 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
Given the potential inhibition of dna synthesis, it can be inferred that the compound may impact pathways related to cell proliferation and growth .
Pharmacokinetics
It’s worth noting that imidazole derivatives are generally highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
The compound has been shown to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours, with a recovery detectable only after 36 hours, returning to pretherapy values by 72 hours . This differential response of normal versus tumor cells can be exploited to maximize chemotherapeutic efficacy in scheduled chemotherapy with cycle-specific agents .
Action Environment
It’s worth noting that the compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c, suggesting that light, moisture, and temperature could potentially affect its stability .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with it are H302, H315, H319, and H335, which suggest that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVUUXDFPPZZIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665697 |
Source


|
| Record name | 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126352-85-0 |
Source


|
| Record name | 2,5-Dihydro-3H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the imidazo-pyrazole derivative, 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide (4I), exhibit activity against melanoma cells, including those resistant to Vemurafenib?
A1: While the exact mechanism of action of 4I is still under investigation, the research indicates its potential to overcome Vemurafenib resistance in melanoma cells. The study demonstrated that 4I was 1.4 times more effective than Vemurafenib against melanoma cells with acquired resistance to the drug (MEOV PLX-R cells) []. This suggests that 4I might target a different pathway or mechanism in melanoma cells compared to Vemurafenib, potentially bypassing the resistance mechanism. Further research is needed to fully elucidate 4I's mechanism of action and its implications for overcoming drug resistance in melanoma.
Q2: What are the advantages of incorporating 4I into a hydrogel formulation for potential topical treatment of melanoma?
A2: The development of a hydrogel formulation containing 4I (R4HG-4I) shows promise for topical melanoma treatment. The chosen hydrogel utilizes a synthesized antibacterial resin (R4) with favorable properties such as high hydrophilicity, porosity (85%), and excellent swelling capability (552%) []. These features enable the hydrogel to achieve high equilibrium degrees of swelling (EDS) and equilibrium water content (EWC), facilitating sustained drug release. Moreover, the R4HG-4I formulation demonstrated shear-thinning Bingham pseudoplastic fluid behavior with low yield stress, ensuring easy spreadability for potential topical applications []. This approach offers a localized delivery method for 4I, potentially minimizing systemic exposure and side effects while enhancing its effectiveness against melanoma cells.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)




![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)
